Nagilactone C

Overview

Description

Nagilactone is a group of bioactive terpenoid lactones initially isolated from the plant Podocarpus nagi in Japan in the late 1960s . These compounds are tetracyclic natural products that display a range of pharmacological effects, including antifungal, anti-atherosclerosis, anti-inflammatory, and anticancer activities . The most active derivatives, such as nagilactones C, E, and F, exhibit potent anticancer activities against different cancer cell lines and tumor models .

Mechanism of Action

Target of Action

Nagilactone C, a tetracyclic natural product isolated from various Podocarpus species, has been found to target eukaryotic ribosomes and different protein kinases . The primary targets of this compound include protein kinases such as RIOK2 and JAK2 . These targets play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

This compound interacts with its targets by binding to eukaryotic ribosomes, inhibiting protein synthesis . It also inhibits different protein kinases, such as RIOK2 and JAK2 . This interaction results in a drug-induced inhibition of cell proliferation, coupled with a cell cycle perturbation and induction of apoptosis .

Biochemical Pathways

The anticancer activity of this compound mainly derives from three complementary actions . Firstly, it induces inhibition of cell proliferation coupled with a cell cycle perturbation and induction of apoptosis . Secondly, it blocks the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion . Lastly, it has the capacity to modulate the PD-L1 immune checkpoint . Different molecular effectors have been implicated in the antitumor activity, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis .

Pharmacokinetics

Its potent anticancer activities against different cancer cell lines and tumor models suggest that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is a significant reduction in cell proliferation and induction of apoptosis in cancer cells . It also inhibits cancer cell migration and invasion by blocking the epithelial to mesenchymal cell transition . Furthermore, it modulates the PD-L1 immune checkpoint, potentially enhancing the immune response against cancer cells .

Action Environment

As a natural product isolated from various podocarpus species, it is likely that factors such as temperature, ph, and presence of other bioactive compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Nagilactone C interacts with several enzymes and proteins in biochemical reactions. It is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes . Additionally, it has been postulated that this compound inhibits different protein kinases, such as RIOK2 and JAK2 .

Cellular Effects

This compound has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines . It exerts its effects by inhibiting cell proliferation, perturbing the cell cycle, and inducing apoptosis . Furthermore, this compound can block the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion .

Molecular Mechanism

The anticancer activity of this compound mainly derives from three complementary actions: drug-induced inhibition of cell proliferation, blockade of the epithelial to mesenchymal cell transition, and modulation of the PD-L1 immune checkpoint . The AP-1 pathway, blocked upon activation of the JNK/c-Jun axis, has been implicated as a key molecular effector in the antitumor activity of this compound .

Dosage Effects in Animal Models

The initial report showed a dose-dependent activity of this compound against the P-388 leukemia in mice, with the drug injected daily at 10–20–40 mg/kg intraperitoneally .

Metabolic Pathways

Given its role as a potent inhibitor of protein synthesis and its interactions with various protein kinases, it is likely that this compound influences several metabolic pathways .

Subcellular Localization

Given its role as a potent inhibitor of protein synthesis, it is likely that this compound interacts with ribosomes, which are located in the cytoplasm of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nagilactone F can be synthesized through oxidation with lead tetraacetate in benzene under UV irradiation . The reaction proceeds through allylic oxidation by lead tetraacetate, and the resulting allyl cation is trapped by the carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods

Industrial production methods for nagilactones typically involve extraction from the seeds, roots, twigs, barks, or leaves of various Podocarpus species . Comprehensive chromatographic methods are used to isolate different nagilactones, such as nagilactone B, nagilactone N3, and 2-epinagilactone B .

Chemical Reactions Analysis

Types of Reactions

Nagilactones undergo various chemical reactions, including oxidation, reduction, and substitution . For example, nagilactone F is obtained through oxidation with lead tetraacetate .

Common Reagents and Conditions

Common reagents used in the synthesis of nagilactones include lead tetraacetate for oxidation reactions . Reaction conditions often involve UV irradiation and the use of solvents like benzene .

Major Products Formed

The major products formed from these reactions include different derivatives of nagilactones, such as nagilactone F, which is formed through allylic oxidation .

Scientific Research Applications

Nagilactones have a wide range of scientific research applications. They are used in chemistry, biology, medicine, and industry due to their diverse biological activities . Some of the notable applications include:

Anticancer Activity: Nagilactones, particularly nagilactones C, E, and F, exhibit potent anticancer activities against various cancer cell lines and tumor models.

Antifungal Activity: These compounds display antifungal properties, making them useful in developing antifungal agents.

Anti-inflammatory Activity: Nagilactones have anti-inflammatory effects, which can be utilized in treating inflammatory diseases.

Anti-atherosclerosis Activity: These compounds also show potential in preventing or treating atherosclerosis.

Comparison with Similar Compounds

Nagilactones are structurally related to other compounds isolated from Podocarpus plants, such as podolactones, oidiolactones, and inumakilactones . These compounds share similar biological activities but differ in their specific structures and mechanisms of action . For example:

Podolactones: These are nor- or dinor-diterpenoids containing a γ-lactone between carbons 6–19 and a δ-lactone between carbons 12–14.

Oidiolactones: These compounds have shown promising inhibitory effects against Candida albicans and other fungi.

Inumakilactones: These are another group of terpenoids with unique structures and biological activities.

Nagilactones are unique due to their potent anticancer activities and their ability to modulate the PD-L1 immune checkpoint, which is not commonly observed in other similar compounds .

Biological Activity

Nagilactone C, a compound derived from the plant Podocarpus, has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is a type of lactone that exhibits a range of pharmacological effects, including anticancer , antifungal , anti-inflammatory , and antimicrobial activities. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

The anticancer mechanisms of this compound are multifaceted. Key findings include:

- Inhibition of Protein Synthesis : this compound has been identified as a potent inhibitor of eukaryotic protein synthesis. In studies involving HeLa cells, it demonstrated an IC50 value of approximately 3 µM , effectively inhibiting protein synthesis within minutes of exposure . This inhibition is reversible, indicating that the compound does not permanently damage cellular machinery.

- Cell Cycle Perturbation and Apoptosis : Research indicates that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. It disrupts normal cell proliferation, leading to increased rates of programmed cell death .

- Modulation of Immune Checkpoints : The compound has been shown to modulate the PD-L1 immune checkpoint pathway, which is crucial for tumor immune evasion. By inhibiting this pathway, this compound may enhance the immune response against tumors .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound also inhibits the EMT process, which is critical for cancer metastasis. This action reduces the migration and invasion capabilities of cancer cells .

Cytotoxic Effects

This compound exhibits significant cytotoxicity against various cancer cell lines. A summary of its activity against different tumor types is presented in the table below:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- In Vitro Studies : In a study assessing the cytotoxic effects on HeLa cells, this compound was found to reduce protein synthesis dramatically within 10 minutes, leading to significant cell death at concentrations as low as 3 µM .

- Comparative Analysis : When compared with other natural products, this compound exhibited superior activity against colon cancer cell lines. It was noted that while other compounds like flavonoids showed some activity, this compound was three times more effective against specific cancer types .

- Mechanistic Insights : The mechanism by which this compound inhibits protein synthesis was investigated using pulse-labeling experiments. These studies confirmed that the compound specifically targets translation elongation processes without significantly affecting RNA metabolism .

Properties

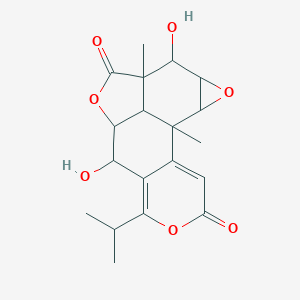

IUPAC Name |

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNOPGIIPQKNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24338-53-2 | |

| Record name | Nagilactone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nagilactone C and where is it found?

A1: this compound is a norditerpene dilactone primarily isolated from various species of Podocarpus, a type of coniferous tree. [, , ]

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits insecticidal activity against various insects like housefly larvae, light-brown apple moth, and codling moth. [, ] It also demonstrates antiproliferative activity against human and murine tumor cell lines, suggesting potential anticancer properties. [, ] Furthermore, studies have identified this compound as a potent inhibitor of Dengue virus infection. []

Q3: How does this compound exert its insecticidal effect?

A3: While the exact mechanism is not fully elucidated in the provided research, studies show that this compound is toxic to housefly larvae when ingested, affecting larval growth, pupation, and adult emergence. [] It also shows insecticidal activity against other insect species, suggesting a broader mechanism of action. [, ]

Q4: How potent is this compound as an antiproliferative agent?

A4: this compound exhibits potent antiproliferative activity against human fibrosarcoma (HT-1080) and murine colon carcinoma (Colon 26-L5) cell lines with ED50 values of 2.3 and 1.2 μg/mL, respectively. []

Q5: How does the structure of this compound contribute to its biological activities?

A6: While detailed structure-activity relationship (SAR) studies are not described within the provided research, the presence of the lactone groups and the overall norditerpene skeleton are likely crucial for its biological activities. [] Further research exploring modifications to its structure would provide valuable insights into SAR.

Q6: Has this compound's interaction with specific biological targets been studied?

A7: Yes, research indicates that this compound targets the eukaryotic translation apparatus, specifically affecting translation elongation. [] Additionally, a study elucidated the crystal structure of this compound bound to the yeast 80S ribosome. [] This binding interaction provides insights into its mechanism as a protein synthesis inhibitor.

Q7: What are the implications of this compound's interaction with the ribosome?

A8: The binding of this compound to the ribosome and subsequent inhibition of eukaryotic protein synthesis likely contributes to its various biological activities, including its anticancer, antiviral, and insecticidal effects. [, ] Disrupting protein synthesis can have significant downstream effects on cellular processes and viral replication.

Q8: Are there any known instances of resistance to this compound?

A8: While the provided research does not explicitly mention resistance mechanisms, it is plausible that prolonged exposure to this compound could lead to the development of resistance in target organisms, as seen with other bioactive compounds.

Q9: What is the current state of research on this compound?

A9: Current research primarily focuses on understanding this compound's mechanism of action against various targets, exploring its potential therapeutic applications (anticancer, antiviral, insecticidal), and investigating its biosynthesis in Podocarpus species.

Q10: Are there any analytical techniques used to identify and quantify this compound?

A11: Researchers commonly employ spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and high-resolution mass spectrometry (HR-ESI-MS) to identify and characterize this compound. [, ] These techniques provide detailed structural information and can confirm the compound's identity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.